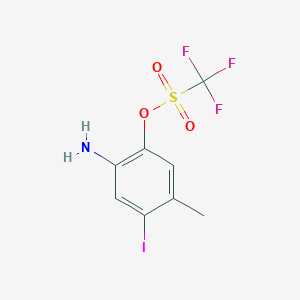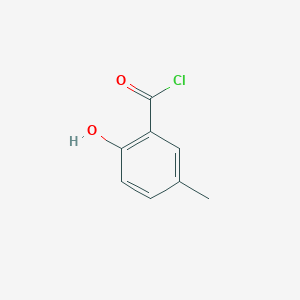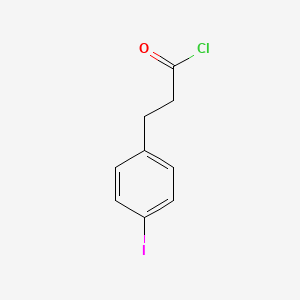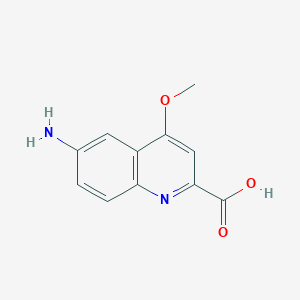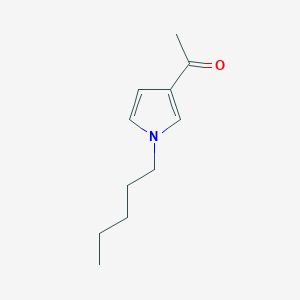
1-(1-Pentyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Pentyl-1H-pyrrol-3-yl)ethanone is a synthetic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the pyrrole ring and an ethanone group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-pentylpyrrole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 1-pentylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(1-Pentyl-1H-pyrrol-3-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with biological receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: This compound has a similar structure but lacks the pentyl group.
1-(1H-pyrrol-3-yl)ethanone: Similar to the target compound but without the pentyl substitution.
Uniqueness: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the pentyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1-pentylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-3-4-5-7-12-8-6-11(9-12)10(2)13/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
PGZCMBPCMPVWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


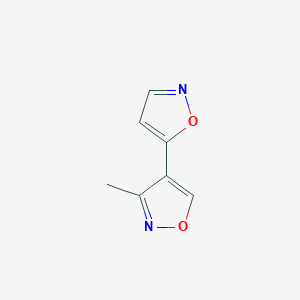

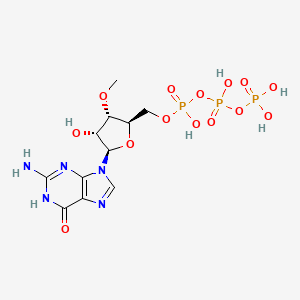
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
